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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Lingdolinurad (formerly ABP-671), a
novel selective URAT1 inhibitor, against other therapeutic alternatives for hyperuricemia and
gout. We will delve into its mechanism of action, cross-species efficacy considerations, and
available clinical trial data, presenting quantitative data in structured tables and detailing
experimental protocols.

Mechanism of Action: Targeting Uric Acid
Reabsorption

Lingdolinurad is a potent and selective inhibitor of the urate transporter 1 (URAT1), a protein
primarily located in the kidneys responsible for the reabsorption of uric acid from the urine back
into the bloodstream.[1] By inhibiting URAT1, Lingdolinurad increases the excretion of uric
acid, thereby lowering serum uric acid (SUA) levels.[2] Elevated sUA is a key factor in the
development of hyperuricemia and gout, a painful inflammatory condition caused by the
crystallization of uric acid in the joints.[3]

The primary therapeutic strategy for managing gout involves lowering sUA levels to prevent the
formation of urate crystals and dissolve existing ones.[2] Lingdolinurad offers a targeted
approach to achieving this goal by specifically blocking the reabsorption pathway.
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Figure 1: Mechanism of Action of Lingdolinurad.

Cross-Species Efficacy of URAT1 Inhibitors

Direct, publicly available preclinical data on the efficacy of Lingdolinurad in various animal

species is limited. This is a common challenge in the development of URAT1 inhibitors due to
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significant species-specific differences in uric acid metabolism. Most animals, unlike humans
and higher primates, possess the enzyme uricase, which breaks down uric acid into the more
soluble compound allantoin.[4] This results in naturally lower serum uric acid levels in these
animals, making it difficult to create and evaluate models of hyperuricemia.

To overcome this, researchers have developed various animal models, including:

o Uricase-inhibitor-induced models: Animals are treated with a uricase inhibitor, such as
potassium oxonate, to artificially raise their serum uric acid levels.[4]

o High-purine diet-induced models: Feeding animals a diet rich in purines can also elevate
their serum uric acid.[4]

o Genetically modified models: The development of humanized URAT1 (hURAT1) transgenic
mice, where the mouse URAT1 gene is replaced with the human counterpart, has been a
significant advancement.[3][5][6][7][8] These models more accurately reflect the human
condition and are more predictive of a drug's efficacy.

While specific data for Lingdolinurad is not available, the following table summarizes the
efficacy of other well-established URAT1 inhibitors in different animal models to provide a
comparative context for this class of drugs.
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. Key Efficacy
Drug Species Model L Reference(s)
Findings
A single oral
Hypoxanthine- dose (26 mg/k
Mouse (hURAT1- yP o _( o/kg)
Benzbromarone Ki) induced significantly [5]
hyperuricemia lowered plasma
uric acid levels.
Oteracil Significantly
potassium- decreased
Benzbromarone Rat ) 9]
induced elevated serum
hyperuricemia uric acid levels.
Significantly
) Oxonate-induced  decreased serum
Lesinurad Mouse ) ) ] [718]
hyperuricemia levels of uric
acid.
No Observed
) Adverse Effect
) Toxicology
Lesinurad Rat ) Level (NOAEL) [2]
studies
of 100
mg/kg/day.
No Observed
_ Adverse Effect
) Cynomolgus Toxicology
Lesinurad ) Level (NOAEL) [2]
Monkey studies
of 100
mg/kg/day.

Human Clinical Trial Data:

Lingdolinurad Efficacy

Lingdolinurad has undergone several clinical trials in human subjects, demonstrating

significant efficacy in lowering serum uric acid levels in patients with gout and hyperuricemia.

Phase 2a Clinical Trial (Australia)
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A randomized, double-blind, placebo-controlled Phase 2a study in Australia enrolled 60

patients who received daily doses of 2 mg, 4 mg, or 8 mg of Lingdolinurad or a placebo.[2]

The primary endpoint was the reduction of sUA levels to below 6 mg/dL.[2]

% of Patients

Mean Reduction in

Treatment Group Achieving sUA <6 . Reference(s)
sUA from Baseline
mgl/dL
2 mg Lingdolinurad Not specified -36% [10]
4 mg Lingdolinurad Not specified -51% [10]
8 mg Lingdolinurad Not specified -59% [10]
Placebo 0% +7% to +13% [10][11]

Phase 2a Clinical Trial (China)

A Phase 2a trial in China further confirmed the efficacy of Lingdolinurad.[12]

% of Patients

% of Patients

% of Patients

Treatment o o o
= Achieving sUA  Achieving sUA  Achieving sUA  Reference(s)
rou
& < 6 mg/dL < 5 mg/dL <4 mgl/dL
1mg
Lingdolinurad 86% Not specified Not specified [12]
QD
Higher Doses - N
-~ 100% Not specified Not specified [12]
(unspecified)
6 mg
Lingdolinurad 100% 100% 57% [12]
QD
12 mg
Lingdolinurad 100% 100% 100% [12]
QD
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Phase 2b/3 Global Clinical Trial

A multicenter, randomized, double-blind, six-month global Phase 2b/3 study compared different
doses of Lingdolinurad to allopurinol (a commonly used gout medication) and a placebo.[13]
[14][15] The study met all its primary and secondary endpoints, demonstrating significant
efficacy in lowering sUA levels.[13][14][15]

Outcome Lingdolinurad Allopurinol Placebo Reference(s)

Proportion of
patients Higher than Lower than N

o ) ] ) Not specified [13][15]
achieving sUA < allopurinol Lingdolinurad

6 mg/dL

Proportion of

patients

achieving sUA < Higher proportion  Lower proportion  Not specified [13][15]
5 mg/dL and < 4

mg/dL

Reduction in the

relative risk of
Up to 42% - -~

acute gout ) Not specified Not specified [13][15][16]
reduction

attacks (weeks

15-28)

Response rate of
tophus diameter -~ N

) 91% Not specified Not specified [13][15][16]
reduction (by

week 28)

Comparison with Other Urate-Lowering Therapies

Lingdolinurad has shown a promising efficacy and safety profile compared to existing
treatments for hyperuricemia and gout.
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Drug

Mechanism of
Action

Key Advantages

Key
Disadvantages/Sid
e Effects

Lingdolinurad

Selective URAT1

inhibitor

High potency at low
doses, favorable
safety profile with no

reported

Full long-term safety

data is still being

Xanthine oxidase

) ) gathered.
cardiovascular or liver
toxicity.[2][4][15]
Can cause
Well-established, hypersensitivity

Allopurinol S effective in many reactions, including
inhibitor ) ) )
patients. severe skin reactions.
[2]
] ] Associated with a
] ) Alternative for patients ) )
Xanthine oxidase higher risk of
Febuxostat S who cannot tolerate )
inhibitor ] cardiovascular events
allopurinol. ) )
in some studies.[4]
] ) Has been associated
o Potent uricosuric _ o
Benzbromarone URAT1 inhibitor with hepatotoxicity.
agent.[17][18]
[17]
Can interact with other
] ) drugs and may not be
) S Increases uric acid o )
Probenecid URAT1 inhibitor ] effective in patients
excretion. . _ _
with renal impairment.
[1]
Carries a black box
Used in combination warning for acute
Lesinurad URAT1 inhibitor with a xanthine renal failure when

oxidase inhibitor.

used as monotherapy.

[2]7]

Experimental Protocols
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Detailed protocols for the clinical trials are extensive and proprietary. However, a general
outline of the methodologies used in the key cited experiments is provided below.

Preclinical Evaluation of URAT1 Inhibitors in hURAT1-KI
Mice

This protocol provides a general framework for assessing the efficacy of URATL1 inhibitors in a
humanized mouse model.

Preclinical Efficacy Protocol

Administer Test Compound
(e.g., Lingdolinurad)
or Vehicle Control

Measure Serum
Uric Acid Levels

Collect Blood Samples
at various time points

Compare sUA levels between

hURAT1-KI Mice
treatment and control groups

Induce Hyperuricemia
(e.g., with hypoxanthine)

Click to download full resolution via product page

Figure 2: Preclinical Experimental Workflow.

e Animal Model: Utilize humanized URAT1 knock-in (hURAT1-KI) mice, which express the
human URAT1 transporter.[5]

e Hyperuricemia Induction: Induce hyperuricemia in the mice through methods such as
intraperitoneal injection or oral gavage of hypoxanthine or potassium oxonate.[5][19]

e Drug Administration: Administer the test compound (e.g., Lingdolinurad) or a vehicle control
to the hyperuricemic mice. Dosing can be single or multiple, and administered via an
appropriate route (e.g., oral gavage).

o Sample Collection: Collect blood samples from the mice at various time points post-drug
administration.

o Biochemical Analysis: Measure the serum uric acid (SUA) concentrations in the collected
samples using a validated analytical method, such as a uric acid colorimetric assay kit.[19]
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Data Analysis: Compare the sUA levels between the drug-treated group and the control
group to determine the efficacy of the test compound in lowering serum uric acid.

Human Phase 2b/3 Clinical Trial Design

The following is a generalized workflow for a multicenter, randomized, double-blind, controlled

study to assess the efficacy and safety of a urate-lowering drug like Lingdolinurad.

Figure 3: Clinical Trial Workflow.

Study Population: Recruit patients diagnosed with gout and hyperuricemia (e.g., SUA>7
mg/dL).[2]

Study Design: A multicenter, randomized, double-blind, placebo- and active-controlled study.
[13][14][15]

Treatment Arms: Patients are randomized to receive one of several doses of Lingdolinurad,
an active comparator (e.g., allopurinol), or a placebo.[13][14][15]

Treatment Duration: A treatment period of a specified duration, for example, six months.[13]
[14][15]

Primary Efficacy Endpoint: The proportion of subjects who achieve a target sUA level (e.g., <
6.0 mg/dL) at the end of the treatment period.[2]

Secondary Efficacy Endpoints: These may include the frequency of gout flares, the change
in the size of tophi (urate crystal deposits), and the proportion of patients achieving more
stringent sUA targets (e.g., < 5.0 mg/dL or < 4.0 mg/dL).[13][15]

Safety and Tolerability: Monitor and record all adverse events throughout the study.[11]

Conclusion

Lingdolinurad has demonstrated robust efficacy in lowering serum uric acid levels in human

clinical trials, positioning it as a promising new treatment for gout and hyperuricemia. Its high

potency at low doses and favorable safety profile, particularly the lack of observed

cardiovascular and liver toxicity, suggest it may offer significant advantages over some existing

therapies. While direct cross-species efficacy data for Lingdolinurad is not yet widely
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available, the use of humanized animal models will be crucial for its continued preclinical
evaluation and for the development of future URAT1 inhibitors. The ongoing and completed
clinical trials will provide a more definitive picture of its long-term safety and efficacy in a broad
patient population.

Need Custom Synthesis?
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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